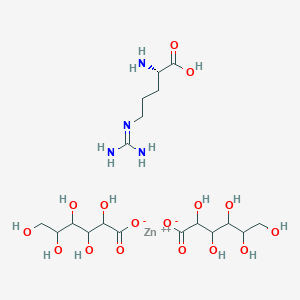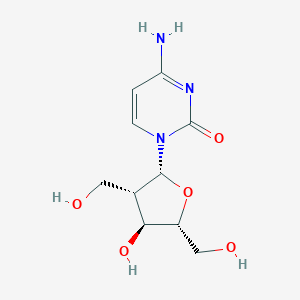
Glyoxal monoxime, 2-(4-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyoxal monoxime, 2-(4-fluorophenyl)- is a chemical compound that has been widely used in scientific research for its ability to inhibit the enzyme creatine kinase. This inhibition has been found to have a number of potential applications in the field of medicine, including the treatment of heart disease and cancer. In
Aplicaciones Científicas De Investigación
Glyoxal monoxime has been found to have a number of potential applications in scientific research. One of its primary uses is as an inhibitor of creatine kinase, an enzyme that is involved in the production of energy in cells. By inhibiting this enzyme, glyoxal monoxime has been found to have potential applications in the treatment of heart disease, as well as in the treatment of certain types of cancer.
Mecanismo De Acción
The mechanism of action of glyoxal monoxime involves the inhibition of creatine kinase, which is involved in the production of energy in cells. By inhibiting this enzyme, glyoxal monoxime can reduce the production of energy in cells, leading to a number of potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of glyoxal monoxime have been studied extensively. In addition to its effects on creatine kinase, glyoxal monoxime has been found to have a number of other effects on cells and tissues, including the inhibition of oxidative stress and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of glyoxal monoxime is its ability to inhibit creatine kinase, which has a number of potential applications in scientific research. However, there are also a number of limitations to its use, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are a number of potential future directions for research on glyoxal monoxime. One area of interest is the development of new and more effective inhibitors of creatine kinase, which could have a number of potential therapeutic applications. Another area of interest is the study of the biochemical and physiological effects of glyoxal monoxime, which could lead to the development of new treatments for a variety of diseases and conditions.
In conclusion, glyoxal monoxime, 2-(4-fluorophenyl)- is a chemical compound that has a number of potential applications in scientific research. Its ability to inhibit creatine kinase has been found to have a number of potential therapeutic effects, including in the treatment of heart disease and cancer. While there are limitations to its use, there are also a number of potential future directions for research on this compound, which could lead to the development of new treatments for a variety of diseases and conditions.
Métodos De Síntesis
The synthesis of glyoxal monoxime involves the reaction of glyoxal with hydroxylamine in the presence of a catalyst. The reaction proceeds through a number of intermediates, ultimately resulting in the formation of the final product. The synthesis method has been well-established and has been used in a number of studies.
Propiedades
Nombre del producto |
Glyoxal monoxime, 2-(4-fluorophenyl)- |
|---|---|
Fórmula molecular |
C8H6FNO2 |
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
(2E)-1-(4-fluorophenyl)-2-hydroxyiminoethanone |
InChI |
InChI=1S/C8H6FNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+ |
Clave InChI |
FTSKJDZBOFFAKJ-BJMVGYQFSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)/C=N/O)F |
SMILES |
C1=CC(=CC=C1C(=O)C=NO)F |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=NO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)


![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)




![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)

